molecular formula C23H28N4O5S2 B12205593 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12205593
M. Wt: 504.6 g/mol
InChI Key: LCZNRROFDMHSKV-LGMDPLHJSA-N
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Description

4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone and butanoic acid moieties. Key reagents include various amines, aldehydes, and thiourea, with reaction conditions often involving controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is unique due to its combination of multiple functional groups within a single molecule, providing a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C23H28N4O5S2

Molecular Weight

504.6 g/mol

IUPAC Name

4-[(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C23H28N4O5S2/c1-14(2)32-12-6-9-24-19-16(21(30)26-10-4-7-15(3)20(26)25-19)13-17-22(31)27(23(33)34-17)11-5-8-18(28)29/h4,7,10,13-14,24H,5-6,8-9,11-12H2,1-3H3,(H,28,29)/b17-13-

InChI Key

LCZNRROFDMHSKV-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCCCOC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCCCOC(C)C

Origin of Product

United States

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